Thiophene-2-sulfonyl vs. Phenylsulfonyl N1-Substitution: Impact on RORγt Inverse Agonist Potency
In the N-sulfonamide-tetrahydroquinoline series, the N1-thiophene-2-sulfonyl substitution confers enhanced RORγt inverse agonism relative to the corresponding phenylsulfonyl analog. Published SAR data for this scaffold demonstrate that compound 5a, which contains a thiophene-2-sulfonyl group, exhibits an IC50 of 12.3 nM in the RORγt dual FRET assay, representing a 2.7-fold improvement in potency over the phenylsulfonyl-substituted comparator (IC50 = 33.5 nM) under identical assay conditions [1]. The enhanced activity is attributed to favorable sulfur-mediated interactions within the hydrophobic pocket of the RORγt ligand-binding domain, as confirmed by molecular dynamics simulations [1]. This directly demonstrates that the thiophene-2-sulfonyl moiety is not interchangeable with other sulfonyl groups when RORγt potency is a selection criterion [2].
| Evidence Dimension | RORγt Inverse Agonist Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 12.3 nM (compound 5a, containing thiophene-2-sulfonyl group) |
| Comparator Or Baseline | Phenylsulfonyl analog: IC50 = 33.5 nM |
| Quantified Difference | 2.7-fold improvement in potency for thiophene-2-sulfonyl over phenylsulfonyl |
| Conditions | RORγt dual FRET assay; recombinant human RORγt ligand-binding domain; 1 μM N-(2-hydroxyethyl)-N-methyl-4-((6-(4-(trifluoromethoxy)phenyl)pyridin-3-yl)methoxy)benzamide as tracer |
Why This Matters
For researchers selecting RORγt inverse agonists, the thiophene-2-sulfonyl group provides quantifiably superior target engagement compared to the more common phenylsulfonyl isostere, directly impacting assay sensitivity and therapeutic window calculations.
- [1] Lv L, et al. Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists for the Treatment of Psoriasis. J Med Chem. 2024;67(23):21400-21420. Table 2. doi:10.1021/acs.jmedchem.4c02318 View Source
- [2] Sun SL, et al. Discovery of 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline Derivative as Orally Bioavailable and Safe RORγt Inverse Agonists. J Med Chem. 2024;67(22):20315-20342. doi:10.1021/acs.jmedchem.4c01727 View Source
